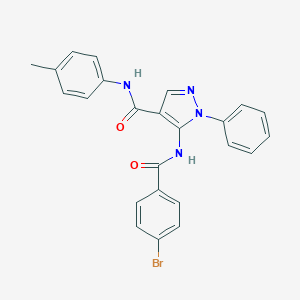![molecular formula C18H15N3O3 B505055 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B505055.png)
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide is a complex organic compound with the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol . This compound is characterized by the presence of a pyridine ring, a furan ring, and an amide linkage, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate acyl chloride or anhydride to form the amide bond. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
相似化合物的比较
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be compared with other similar compounds, such as:
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide: Similar structure but with a naphthalene ring instead of a furan ring.
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)[1,1’-biphenyl]-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C18H15N3O3 |
|---|---|
分子量 |
321.3g/mol |
IUPAC 名称 |
N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-17(20-12-13-5-3-9-19-11-13)14-6-1-2-7-15(14)21-18(23)16-8-4-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
InChI 键 |
AIKPUWAFLPLSOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2-chlorophenyl)carbamoyl]phenyl}-2-methylbenzamide](/img/structure/B504975.png)
![N,N-diethyl-2-{[(2-methylphenyl)carbonyl]amino}benzamide](/img/structure/B504976.png)
![2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B504978.png)

![5-(3-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504981.png)
![5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B504982.png)
![5-(4-bromophenyl)-6-(2-fluorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504984.png)
![6-(2-fluorophenyl)-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504985.png)
![6-(4-bromophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504987.png)
![6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B504990.png)
![5-[(3-fluorobenzoyl)amino]-N-(2-furylmethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504992.png)
![5-[(3-fluorobenzoyl)amino]-N,1-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B504993.png)
![5-[(3-fluorobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504994.png)
![5-[(3-fluorobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504995.png)
